molecular formula C23H25N3O4 B1440653 tert-butyl 2-(3-{[(benzyloxy)carbonyl]amino}-5-methyl-1H-pyrazol-1-yl)benzoate CAS No. 1261079-78-0

tert-butyl 2-(3-{[(benzyloxy)carbonyl]amino}-5-methyl-1H-pyrazol-1-yl)benzoate

Cat. No.: B1440653
CAS No.: 1261079-78-0
M. Wt: 407.5 g/mol
InChI Key: VARLGIVRKZZUDL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-{[(benzyloxy)carbonyl]amino}-5-methyl-1H-pyrazol-1-yl)benzoate is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.5 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 2-(3-{[(benzyloxy)carbonyl]amino}-5-methyl-1H-pyrazol-1-yl)benzoate, with the CAS number 1261079-78-0, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which incorporates both pyrazole and benzoate functionalities. Understanding its biological activity is essential for evaluating its potential therapeutic applications.

  • Molecular Formula : C23_{23}H25_{25}N3_{3}O4_{4}
  • Molecular Weight : 407.5 g/mol
  • Purity : ≥95%

The biological activity of pyrazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets. Pyrazoles are known to exhibit a range of pharmacological effects, including:

  • Antitumor Activity : Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. For example, studies indicate that certain pyrazole compounds can inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR .
  • Antimicrobial Activity : Pyrazoles have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. A notable investigation involved testing various pyrazole compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that certain pyrazoles exhibited significant cytotoxic effects, particularly when combined with doxorubicin, enhancing the overall therapeutic efficacy .

CompoundCell LineIC50_{50} (µM)Synergistic Effect with Doxorubicin
Pyrazole AMCF-712.5Yes
Pyrazole BMDA-MB-2318.4Yes

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against common pathogens. The minimal inhibitory concentrations (MICs) were determined using standard protocols.

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis10

These results suggest that the compound possesses notable antibacterial properties, particularly against Gram-positive bacteria.

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse interactions with biological targets. The presence of the benzyloxycarbonyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability. Additionally, modifications at the pyrazole ring can significantly influence its pharmacological profile.

Properties

IUPAC Name

tert-butyl 2-[5-methyl-3-(phenylmethoxycarbonylamino)pyrazol-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-16-14-20(24-22(28)29-15-17-10-6-5-7-11-17)25-26(16)19-13-9-8-12-18(19)21(27)30-23(2,3)4/h5-14H,15H2,1-4H3,(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARLGIVRKZZUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2C(=O)OC(C)(C)C)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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